Ethyl 2-chloro-5-methylphenylacetic acid
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Overview
Description
Ethyl 2-chloro-5-methylphenylacetic acid is an organic compound with the molecular formula C11H13ClO2. . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-methylphenylacetic acid typically involves the esterification of 2-chloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-methylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-chloro-5-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methylphenylacetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include enzymatic hydrolysis, oxidation, and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chlorophenylacetic acid
- Ethyl 2-methylphenylacetic acid
- Ethyl 2-bromo-5-methylphenylacetic acid
Uniqueness
Ethyl 2-chloro-5-methylphenylacetic acid is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3 |
InChI Key |
ROSLBYYSRYMLII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)Cl |
Origin of Product |
United States |
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